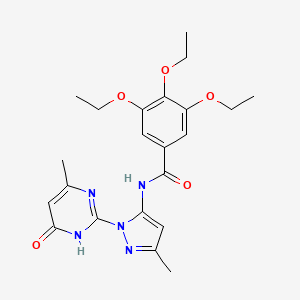

3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Descripción

BenchChem offers high-quality 3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-6-30-16-11-15(12-17(31-7-2)20(16)32-8-3)21(29)24-18-9-14(5)26-27(18)22-23-13(4)10-19(28)25-22/h9-12H,6-8H2,1-5H3,(H,24,29)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOURTRTLJVNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,4,5-Triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from ethoxy-substituted benzoic acid and various heterocyclic amines. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Pyrimidine Derivative Synthesis : Subsequent reactions introduce the pyrimidine moiety through cyclization processes involving urea derivatives.

- Final Coupling Reaction : The final step is the coupling of the synthesized pyrazole and pyrimidine intermediates with 3,4,5-triethoxybenzoic acid to form the target compound.

Antimicrobial Properties

Research indicates that 3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 500–1000 |

| Pseudomonas aeruginosa | 250–500 |

| Escherichia coli | >2000 |

| Candida albicans | 1000–2000 |

The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In antifungal assessments, the compound exhibited moderate activity against Candida albicans, with MIC values ranging from 1000 to 2000 µg/mL. This suggests potential applications in treating fungal infections alongside bacterial ones.

The precise mechanism of action for 3,4,5-triethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is not fully elucidated; however, it is hypothesized to interact with specific enzymatic pathways or bacterial cell wall synthesis processes. The presence of multiple functional groups may facilitate binding to target sites within microbial cells.

Case Studies

A notable study investigated the compound's effects on Staphylococcus aureus biofilms. Results indicated that treatment with the compound significantly reduced biofilm formation compared to untreated controls. This highlights its potential utility in managing biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.